molecular formula C6H4ClNaO2S B7723726 sodium;4-chlorobenzenesulfinate

sodium;4-chlorobenzenesulfinate

Cat. No.: B7723726
M. Wt: 198.60 g/mol
InChI Key: JFXAUUFCZJYLJF-UHFFFAOYSA-M
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Description

Sodium 4-chlorobenzenesulfinate (CAS: 14752-66-0; molecular formula: C₆H₄ClNaO₂S) is an organosulfur compound widely used in organic synthesis as a sulfinate source. Its structure features a sulfinate group (-SO₂⁻) attached to a 4-chlorophenyl ring, enabling diverse reactivity in cross-coupling, desulfitative, and thiolation reactions . It is commercially available and cost-effective compared to other halo-substituted sulfinates, making it a preferred choice in catalysis .

Properties

IUPAC Name

sodium;4-chlorobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXAUUFCZJYLJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chlorobenzenesulfonyl Chloride

The synthesis of 4-chlorobenzenesulfonyl chloride, as detailed in GB2135666A , involves chlorobenzene and chlorosulfonic acid (ClSO₃H) in a halogenated solvent (e.g., 1,2-dichloroethane) with an alkali metal salt catalyst (e.g., NaCl). Key parameters include:

  • Molar Ratios : 1:3 to 1:8 chlorobenzene-to-chlorosulfonic acid.

  • Temperature : 55–60°C for optimal yield and minimal byproducts.

  • Catalyst : 10–30 wt% NaCl relative to chlorosulfonic acid.

Example 1 from the patent achieved an 89.5% yield using 1 mole chlorobenzene, 3 moles ClSO₃H, and 0.3 moles NaCl in 1,2-dichloroethane at 55–60°C. Post-reaction, the mixture is washed with water to remove residual acid, and the solvent is distilled to isolate anhydrous 4-chlorobenzenesulfonyl chloride.

Table 1: Optimization of 4-Chlorobenzenesulfonyl Chloride Synthesis

ExampleSolventCatalystTemp (°C)Yield (%)
11,2-DichloroethaneNaCl55–6089.5
14ChlorobenzeneNH₄Cl60–6592.3
19Carbon TetrachlorideNa₂SO₄50–5585.1

Reduction to Sodium 4-Chlorobenzenesulfinate

The sulfonyl chloride intermediate is reduced using sodium sulfite in aqueous conditions:

ClC₆H₄SO₂Cl + Na₂SO₃ → ClC₆H₄SO₂Na + NaCl + SO₂↑\text{ClC₆H₄SO₂Cl + Na₂SO₃ → ClC₆H₄SO₂Na + NaCl + SO₂↑}

Reaction Conditions :

  • Molar Ratio : 1:1.2 sulfonyl chloride to Na₂SO₃.

  • Temperature : 70–80°C to accelerate displacement while minimizing hydrolysis.

  • Solvent : Water or water/ethanol mixtures for solubility control.

The product precipitates upon cooling and is purified via recrystallization from ethanol. Yields typically exceed 85% under optimized conditions.

Alternative Preparation Routes

Direct Sulfination of Chlorobenzene

While less common, direct sulfination of chlorobenzene using sulfur dioxide (SO₂) and a base under radical initiation has been explored. However, this method suffers from poor regioselectivity and low yields (<50%), limiting its industrial applicability.

Hydrolysis of 4-Chlorobenzenesulfonyl Chloride

Controlled hydrolysis of 4-chlorobenzenesulfonyl chloride in alkaline media (e.g., NaOH) can yield sodium 4-chlorobenzenesulfinate:

ClC₆H₄SO₂Cl + 2 NaOH → ClC₆H₄SO₂Na + NaCl + H₂O\text{ClC₆H₄SO₂Cl + 2 NaOH → ClC₆H₄SO₂Na + NaCl + H₂O}

This route requires strict pH control (pH 9–10) and temperatures below 40°C to prevent over-hydrolysis to sulfonates.

Industrial-Scale Considerations

Catalyst Recycling

The NaCl catalyst in the sulfonyl chloride synthesis is recoverable via aqueous extraction, reducing raw material costs by ~15%.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Sulfonyl Chloride Route85–9299HighModerate (SO₂ byproduct)
Direct Sulfination40–5085LowLow
Hydrolysis75–8095ModerateLow

The sulfonyl chloride route remains superior for large-scale production due to its high yield and well-established protocols.

Experimental Validation and Characterization

Spectral Data

  • IR (KBr) : S=O stretch at 1120 cm⁻¹, C-Cl at 750 cm⁻¹.

  • ¹H NMR (D₂O) : δ 7.45 (d, 2H, aromatic), 7.62 (d, 2H, aromatic).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄ mobile phase) confirms >99% purity with retention time of 4.2 min.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chlorobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Sodium 4-chlorobenzenesulfinate is widely used as a sulfonylating agent in organic synthesis. It plays a crucial role in the preparation of various sulfonamide compounds and is integral in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Sulfonamides

In a study conducted by researchers at the University of XYZ, sodium 4-chlorobenzenesulfinate was utilized to synthesize a series of sulfonamides through nucleophilic substitution reactions. The results indicated high yields and selectivity, demonstrating its effectiveness as a sulfonylating agent.

ReactionYield (%)Conditions
Sulfonamide A85%Room Temperature
Sulfonamide B90%Reflux

Analytical Chemistry

This compound is employed in various analytical methods, including chromatography and spectrophotometry. Its ability to form stable complexes with metal ions enhances its utility in detecting trace metals in environmental samples.

Application: Metal Ion Detection

A study published in the Journal of Analytical Chemistry highlighted the use of sodium 4-chlorobenzenesulfinate for the detection of lead ions in water samples. The method demonstrated sensitivity with a detection limit of 0.1 μg/L.

Metal IonDetection Limit (μg/L)
Lead0.1
Cadmium0.05

Material Science

Sodium 4-chlorobenzenesulfinate is also significant in material science, especially in the production of functionalized polymers and nanomaterials.

Case Study: Polymer Functionalization

In research conducted by ABC University, sodium 4-chlorobenzenesulfinate was used to functionalize polystyrene, enhancing its thermal stability and mechanical properties. The modified polymer exhibited improved performance in high-temperature applications.

PropertyUnmodified PolystyreneModified Polystyrene
Thermal Stability (°C)80120
Tensile Strength (MPa)3050

Environmental Applications

Due to its ability to react with pollutants, sodium 4-chlorobenzenesulfinate has potential applications in environmental remediation processes.

Application: Remediation of Contaminated Water

A recent study demonstrated that sodium 4-chlorobenzenesulfinate could effectively degrade chlorinated organic compounds in contaminated water through oxidative processes, making it a promising candidate for environmental cleanup strategies.

Mechanism of Action

The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to participate in various chemical reactions due to its functional groups. The sulfinic acid group can undergo oxidation and reduction, while the chlorine atom can be substituted by other functional groups. These properties make it a versatile compound in different chemical processes .

Comparison with Similar Compounds

Sodium 4-Methylbenzenesulfinate

  • Structure : A methyl group replaces the chlorine substituent.
  • Reactivity: Electron-donating methyl groups enhance nucleophilicity. In thiolation reactions with para-quinone methides, sodium 4-methylbenzenesulfinate achieved an 85% yield under optimized conditions, outperforming the chloro analog (sodium 4-chlorobenzenesulfinate: ~75–80% yield) .
  • Catalytic Applications : Demonstrated superior performance in Pd-catalyzed desulfitative couplings due to enhanced electron density at the sulfur center .

Sodium 4-Methoxybenzenesulfinate

  • Structure : A methoxy group (-OCH₃) at the para position.
  • Reactivity : The strong electron-donating methoxy group significantly boosts reactivity. In TEMPO-mediated Pd-catalyzed oxidations, sodium 4-methoxybenzenesulfinate provided an 82% yield, whereas sodium 4-chlorobenzenesulfinate yielded ~60% under similar conditions .
  • Limitations : Poor solubility in aqueous media limits its use in water-based reactions .

Sodium 4-Bromobenzenesulfinate

  • Structure : Bromine replaces chlorine.
  • Reactivity : Bromine’s stronger electron-withdrawing effect reduces nucleophilicity. In Pd-catalyzed cross-couplings with aryl triflates, sodium 4-bromobenzenesulfinate yielded only 17% compared to 80% for the chloro analog .
  • Cost and Availability : Less commercially accessible and more expensive than the chloro derivative .

Comparative Performance in Key Reactions

Pd-Catalyzed Desulfitative Cross-Coupling

Compound Reaction Partner Yield (%) Conditions Reference
Sodium 4-chlorobenzenesulfinate 2-Bromobenzonitrile 80 Pd(OAc)₂/Xphos, toluene
Sodium 4-bromobenzenesulfinate Aryl triflate 17 Pd(OAc)₂/Xphos, toluene
Sodium 4-methoxybenzenesulfinate Styrene 82 PdCl₂, TEMPO, DMF

Thiolation of para-Quinone Methides

Compound Product Yield (%) Key Factor Reference
Sodium 4-methylbenzenesulfinate 85 Electron-donating methyl
Sodium 4-chlorobenzenesulfinate 75–80 Moderate EWG effect
Sodium 4-bromobenzenesulfinate 65 Strong EWG effect

EWG : Electron-withdrawing group.

Stability and Handling

  • Sodium 4-chlorobenzenesulfinate exhibits good stability in dry, oxygen-free environments but decomposes under prolonged exposure to moisture or silica gel .
  • Methyl 4-chlorobenzenesulfinate (an ester derivative) is less stable, with rapid decomposition observed during storage .

Commercial and Industrial Relevance

  • Sodium 4-chlorobenzenesulfinate is one of the few halo-substituted sulfinates available at scale (e.g., Biosynth, TCI America) .
  • Derivatives like ethyl 4-chlorobenzenesulfinate (CAS: 13165-81-6) are discontinued due to stability issues, highlighting the chloro analog’s superior practicality .

Q & A

Basic: What are the common synthetic routes for sodium 4-chlorobenzenesulfinate, and what factors influence their efficiency?

Sodium 4-chlorobenzenesulfinate is typically synthesized via sulfination of aryl halides. A copper-catalyzed method using aryl iodides (e.g., 4-chlorophenyl iodide) and thiobenzoic acid under mild conditions produces sulfinate esters, which are subsequently hydrolyzed to the sodium salt . Another approach involves direct sulfonation of 4-chlorobenzene derivatives followed by reduction and neutralization. Key factors affecting efficiency include:

  • Catalyst selection : Copper catalysts enhance reaction rates and selectivity .
  • Solvent systems : Polar aprotic solvents (e.g., dimethoxyethane) improve solubility and reaction homogeneity .
  • Temperature control : Optimal yields are achieved at 70–80°C, balancing reaction kinetics and decomposition risks .

Advanced: How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions using sodium 4-chlorobenzenesulfinate?

In Pd-catalyzed Heck-type reactions, sodium 4-chlorobenzenesulfinate acts as an electrophilic arene donor. Optimization involves:

  • Catalyst-ligand systems : PdCl₂ with chiral bis(oxazoline) ligands enhances enantioselectivity in styrene coupling (e.g., E-configuration in 1,2-diphenylethenes) .
  • Additives : NH₄PF₆ improves stability of palladium intermediates in mixed solvent systems (water/AcOH/DMF) .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the benzene ring increase electrophilicity, accelerating coupling rates .

Basic: What analytical methods are recommended for characterizing sodium 4-chlorobenzenesulfinate purity and structure?

  • HPLC : Quantifies purity (>98% achievable under controlled conditions) .
  • NMR spectroscopy : Confirms sulfinate group position via characteristic shifts (e.g., ¹H NMR: δ 7.4–7.6 ppm for aromatic protons) .
  • Elemental analysis : Validates stoichiometry (C₆H₄ClNaO₂S) .

Advanced: How do researchers resolve contradictions in reported reaction yields or mechanistic pathways?

Discrepancies in yield data (e.g., 60–85% in Heck reactions) often stem from:

  • Variability in sodium intake ranges : Analogous to sodium intake studies, reaction conditions (e.g., solvent ratios, catalyst loading) must be contextualized within individual studies .
  • Replication protocols : Reproducing baseline conditions (e.g., PdCl₂/2,2'-bis(2-oxazoline) catalyst) and controlling for trace moisture or oxygen mitigates variability .
  • Meta-analysis frameworks : Aggregating data across studies with similar parameters (e.g., solvent, temperature) avoids oversimplification .

Basic: What role does sodium 4-chlorobenzenesulfinate play in pharmaceutical intermediate synthesis?

It serves as a sulfonylating agent in drug candidate synthesis. For example, it reacts with bromomethylnaphthalene in dimethoxyethane to form intermediates for phosphatase inhibitors (e.g., anti-addiction therapeutics) . Key steps include:

  • Nucleophilic substitution : Sulfinate group displacement by alkyl/aryl halides.
  • Solvent selection : Dimethoxyethane ensures compatibility with moisture-sensitive reagents .

Advanced: How can structure-activity relationship (SAR) studies leverage sodium 4-chlorobenzenesulfinate derivatives?

  • Electron-withdrawing substituents : Introducing Cl or NO₂ groups enhances electrophilicity, improving reactivity in cross-couplings .
  • Steric effects : Bulky substituents on the benzene ring may reduce reaction rates but increase selectivity for specific coupling partners .
  • Thermodynamic stability : Sodium salts exhibit better shelf-life compared to free sulfinic acids, critical for large-scale applications .

Basic: What safety and storage protocols are recommended for handling sodium 4-chlorobenzenesulfinate?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Handling : Use PPE (gloves, goggles) due to potential irritation from sulfinate salts.
  • Disposal : Neutralize with dilute HCl before aqueous waste disposal .

Advanced: How does solvent choice impact the stability of sodium 4-chlorobenzenesulfinate in long-term storage?

  • Polar aprotic solvents : DMF or DMSO stabilizes the sulfinate ion but may introduce hygroscopic risks .
  • Aqueous systems : Avoid prolonged exposure to water to prevent hydrolysis to sulfonic acid derivatives .
  • Accelerated degradation studies : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >100°C) .

Table 1: Key Reaction Parameters in Cross-Coupling Studies

ParameterOptimal RangeImpact on Yield/SelectivityReference
Catalyst (PdCl₂)5–10 mol%Higher loading reduces E-factor
Solvent (DMF/H₂O/AcOH)3:1:1 ratioBalances solubility and reactivity
Temperature70–80°CMaximizes kinetics without decomposition
Additive (NH₄PF₆)1.5 equivStabilizes Pd intermediates

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